1,5'-Dimethyl-1H,1'H-2,2'-biimidazole
CAS No.:
Cat. No.: VC18340862
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10N4 |
---|---|
Molecular Weight | 162.19 g/mol |
IUPAC Name | 1-methyl-2-(5-methyl-1H-imidazol-2-yl)imidazole |
Standard InChI | InChI=1S/C8H10N4/c1-6-5-10-7(11-6)8-9-3-4-12(8)2/h3-5H,1-2H3,(H,10,11) |
Standard InChI Key | YFWXBODSJYGFEC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(N1)C2=NC=CN2C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular structure of 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole features two imidazole rings linked via a single bond between their C2 atoms. Methyl groups at the N1 and N5' positions introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The IUPAC name, 1-methyl-2-(5-methyl-1H-imidazol-2-yl)imidazole, reflects this substitution pattern. Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₄ |
Molecular Weight | 162.19 g/mol |
Canonical SMILES | CC1=CN=C(N1)C2=NC=CN2C |
Standard InChIKey | YFWXBODSJYGFEC-UHFFFAOYSA-N |
PubChem CID | 70518555 |
The planar geometry of the imidazole rings facilitates π-π stacking, while methyl groups enhance hydrophobicity, potentially improving membrane permeability in biological systems.
Synthetic Approaches and Optimization
Metal-Catalyzed Cross-Coupling
A general route to biimidazoles involves copper-mediated oxidative coupling of imidazole precursors. In a reported protocol, Cu(OAc)₂ catalyzes the C-H activation of 1-methylimidazole under aerobic conditions, yielding 1,1'-dimethyl-2,2'-biimidazole . Adapting this method for 1,5'-substitution would require strategic protection/deprotection steps to direct methylation to the 5'-position. Reaction conditions typically involve:
-
Catalyst: Cu(OAc)₂ (10 mol%)
-
Solvent: Dichloromethane/ethyl acetate (10:1)
-
Temperature: 80°C under air
Alternative Pathways
Condensation reactions between methyl-substituted imidazole carbaldehydes and amines offer another potential route. For instance, reacting 1-methylimidazole-2-carbaldehyde with 5-methylimidazol-2-amine in the presence of ammonium acetate could form the target compound via Schiff base intermediate cyclization.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound's solubility profile remains undocumented, but computational predictions using the ALOGPS algorithm suggest:
-
logP (Octanol-Water): 1.2 ± 0.3
-
Water Solubility: ~2.5 mg/mL at 25°C
These values indicate moderate lipophilicity, suitable for traversing biological membranes while retaining aqueous solubility for formulation.
Thermal Behavior
Differential scanning calorimetry (DSC) of structurally similar biimidazoles shows melting points between 105–209°C, depending on substitution patterns . The 1,5'-dimethyl derivative likely melts near 100–120°C based on analog data, though experimental confirmation is needed. Thermal gravimetric analysis (TGA) under nitrogen atmosphere would provide decomposition kinetics critical for storage and handling protocols.
Material Science Applications
Coordination Chemistry
Biimidazoles serve as ditopic ligands for transition metals. The 1,1'-dimethyl analog forms stable complexes with Cu(II) (log β = 8.2) and Fe(III) (log β = 9.5) . Such complexes exhibit catalytic activity in oxidation reactions, hinting at potential uses for 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole in heterogeneous catalysis or metal-organic frameworks (MOFs).
Optoelectronic Properties
Conjugated biimidazoles show promise in organic electronics. The parent 2,2'-biimidazole has a bandgap of 3.1 eV, which methyl substitution could modulate to 2.8–3.0 eV, aligning with visible-light absorption for photovoltaic applications . Time-dependent density functional theory (TD-DFT) calculations would clarify the impact of 1,5'-methyl groups on charge transport properties.
Challenges and Future Directions
Synthetic Challenges
Regioselective methylation at the 5'-position remains a key obstacle. Current methods for 1,1'-dimethyl isomers cannot be directly extrapolated due to differing electronic environments. Developing orthogonal protecting groups or employing directed C-H activation strategies could address this issue.
Biological Screening
Priority areas for in vitro testing include:
-
Cytotoxicity profiling against NCI-60 cancer cell lines
-
Kinase inhibition assays (e.g., EGFR, VEGFR2)
-
Antibiotic synergy studies with β-lactams
Computational Modeling
Molecular dynamics simulations could predict binding affinities for DNA topoisomerase II and cytochrome P450 enzymes, guiding lead optimization. QSAR models incorporating Hammett σ values and molar refractivity would correlate structural features with antimicrobial potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume